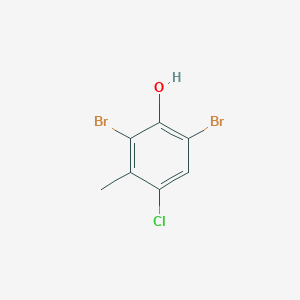
2,6-Dibromo-4-chloro-3-methylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dibromo-4-chloro-3-methylphenol is a halogenated phenol derivative with the molecular formula C7H5Br2ClO. It is known for its antimicrobial properties and is used in various applications, including as a preservative and disinfectant. The compound appears as a white crystalline powder and is relatively stable under normal conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-4-chloro-3-methylphenol typically involves the bromination and chlorination of 3-methylphenol (m-cresol). The process can be carried out using bromine and chlorine in the presence of a suitable solvent, such as acetic acid or dichloromethane. The reaction conditions often include controlled temperatures and the use of catalysts to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high purity and yield. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reagent addition .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dibromo-4-chloro-3-methylphenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove halogen atoms or to convert the phenolic group to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Electrophilic Substitution: Reagents like sulfuric acid or aluminum chloride can be used under acidic conditions.
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Products: Various substituted phenols depending on the reagents used.
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Dehalogenated phenols and alcohols.
Aplicaciones Científicas De Investigación
2,6-Dibromo-4-chloro-3-methylphenol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial properties and potential use in developing new antibiotics.
Medicine: Investigated for its potential therapeutic effects, including its use as an antiseptic and disinfectant.
Industry: Used as a preservative in various products, including cosmetics and pharmaceuticals.
Mecanismo De Acción
The antimicrobial activity of 2,6-Dibromo-4-chloro-3-methylphenol is primarily due to its ability to disrupt microbial cell membranes and inhibit essential enzymatic processes. The compound targets the lipid bilayer of the cell membrane, leading to increased permeability and cell lysis. Additionally, it can interfere with the function of key enzymes involved in cellular metabolism, further contributing to its antimicrobial effects .
Comparación Con Compuestos Similares
Similar Compounds
p-Chlorocresol (4-chloro-3-methylphenol): Similar structure but lacks bromine atoms.
Chloroxylenol (4-chloro-3,5-dimethylphenol): Contains additional methyl groups.
2,6-Dibromo-4-methylphenol: Similar structure but lacks chlorine atom.
Uniqueness
2,6-Dibromo-4-chloro-3-methylphenol is unique due to the presence of both bromine and chlorine atoms, which enhance its antimicrobial properties compared to similar compounds. The combination of halogens increases its efficacy as a disinfectant and preservative, making it a valuable compound in various applications .
Propiedades
Fórmula molecular |
C7H5Br2ClO |
|---|---|
Peso molecular |
300.37 g/mol |
Nombre IUPAC |
2,6-dibromo-4-chloro-3-methylphenol |
InChI |
InChI=1S/C7H5Br2ClO/c1-3-5(10)2-4(8)7(11)6(3)9/h2,11H,1H3 |
Clave InChI |
AFDYEFBVFSAVNQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1Cl)Br)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4,6-trimethyl-1-(4-nitrophenyl)-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline](/img/structure/B12458780.png)
![N-(4-chlorophenyl)-4-phenyl-2-[(phenylacetyl)amino]thiophene-3-carboxamide](/img/structure/B12458786.png)
![2-(4-Nitrophenyl)-2-oxoethyl 1-{[(2-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12458798.png)
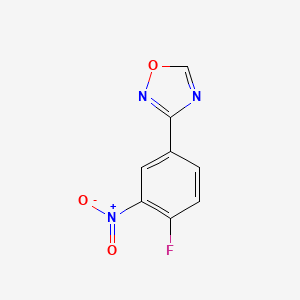
![1-Oxo-1-phenylbutan-2-yl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12458811.png)
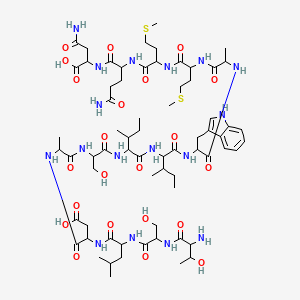
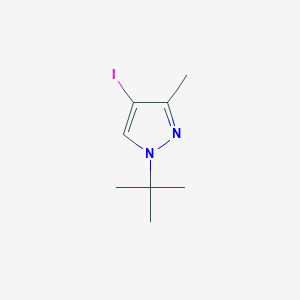
![N-(4-{(2Z)-2-[5-oxo-3-phenyl-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}phenyl)acetamide](/img/structure/B12458839.png)
![N-{[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-4-tert-butylbenzamide](/img/structure/B12458850.png)
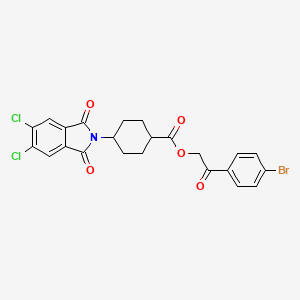

![2-bromo-4-tert-butyl-6-[(E)-(3,4-dimethylphenyl)diazenyl]phenol](/img/structure/B12458872.png)

![N-(furan-2-ylmethyl)-N'-[3-(trifluoromethyl)phenyl]hydrazine-1,2-dicarbothioamide](/img/structure/B12458875.png)
